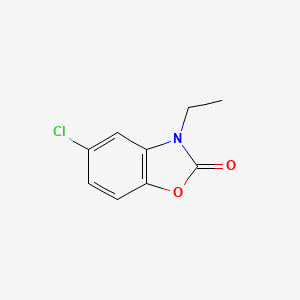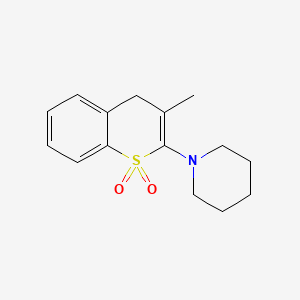
3-methyl-2-piperidin-1-yl-4H-thiochromene 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-2-piperidin-1-yl-4H-thiochromene 1,1-dioxide is a heterocyclic compound that features a piperidine ring fused to a thiochromene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-piperidin-1-yl-4H-thiochromene 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-piperidin-1-yl-4H-thiochromene with an oxidizing agent to introduce the dioxide functionality. The reaction is usually carried out in a solvent such as ethanol or DMF, with the temperature maintained at around 60°C .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as cyclization, oxidation, and purification through recrystallization or chromatography to achieve the desired purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-2-piperidin-1-yl-4H-thiochromene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thiochromene ring.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Sodium chlorite, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, DMF, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of dihydro derivatives .
Applications De Recherche Scientifique
3-methyl-2-piperidin-1-yl-4H-thiochromene 1,1-dioxide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-methyl-2-piperidin-1-yl-4H-thiochromene 1,1-dioxide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: This compound shares a similar piperidine structure but differs in its functional groups and overall activity.
Piperidine Derivatives: Various piperidine derivatives are studied for their pharmacological properties, and comparisons can be made based on their efficacy, potency, and selectivity.
Uniqueness
3-methyl-2-piperidin-1-yl-4H-thiochromene 1,1-dioxide is unique due to its combination of a thiochromene ring with a piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in multiple scientific fields .
Propriétés
Numéro CAS |
6290-91-1 |
|---|---|
Formule moléculaire |
C15H19NO2S |
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
3-methyl-2-piperidin-1-yl-4H-thiochromene 1,1-dioxide |
InChI |
InChI=1S/C15H19NO2S/c1-12-11-13-7-3-4-8-14(13)19(17,18)15(12)16-9-5-2-6-10-16/h3-4,7-8H,2,5-6,9-11H2,1H3 |
Clé InChI |
RMIMIELUNNTJAT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(S(=O)(=O)C2=CC=CC=C2C1)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6,6a-Trimethylhexahydro-2h-cyclopenta[b]furan-2-one](/img/structure/B14726513.png)
![1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride](/img/structure/B14726519.png)
![[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]-2-oxoethyl] acetate](/img/structure/B14726527.png)
![19-nitro-12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15(20),16,18-nonaene-14,21-dione](/img/structure/B14726530.png)
![N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-butoxybenzamide](/img/structure/B14726531.png)
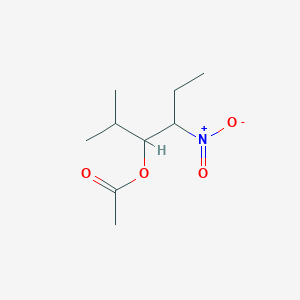
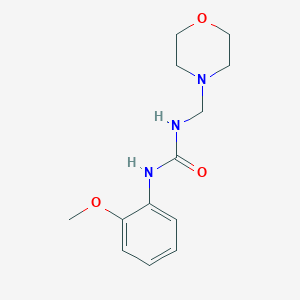
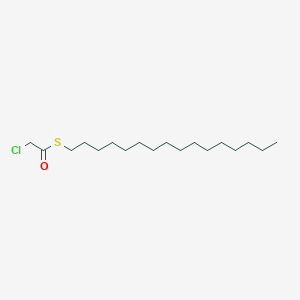
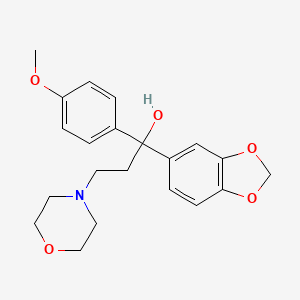


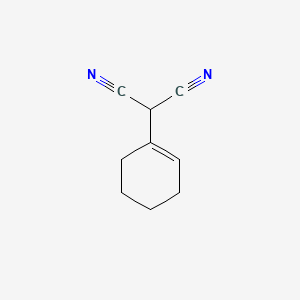
![4,4'-[(2,3-Dimethoxyphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14726569.png)
